

3,5-Dinitrobenzohydrazide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Dinitrobenzohydrazide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dinitrobenzohydrazide is a stable, crystalline organic compound with significant applications in both analytical chemistry and medicinal research. As a derivatizing agent, it facilitates the identification and quantification of aldehydes and ketones. Furthermore, emerging research has highlighted its potential as a scaffold for the development of novel therapeutic agents, particularly in the field of antituberculosis drug discovery. This technical guide provides an in-depth overview of the chemical and physical properties of **3,5-Dinitrobenzohydrazide**, detailed experimental protocols for its synthesis and application, and an exploration of its biological activities and relevant signaling pathways.

Core Chemical and Physical Properties

3,5-Dinitrobenzohydrazide is a hydrazide derivative of 3,5-dinitrobenzoic acid. The presence of the two nitro groups on the benzene ring significantly influences its chemical reactivity and physical properties.

Property	Value	Reference
Molecular Formula	C ₇ H ₆ N ₄ O ₅	[1][2]
Molecular Weight	226.15 g/mol	[1][2]
CAS Number	2900-63-2	[2]
Appearance	Crystalline solid	
Melting Point	108-110 °C	[3]
Solubility	Data for the parent compound, 3,5-dinitrobenzoic acid, suggests solubility in ethanol and partial solubility in hot water. It is insoluble in water at 25°C.	[4][5]
IUPAC Name	3,5-dinitrobenzohydrazide	[2]
Synonyms	3,5-Dinitrobenzhydrazide, 3,5-dinitrobenzoylhydrazine	[2]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of **3,5-Dinitrobenzohydrazide**.

Technique	Key Features
FTIR (KBr Pellet)	Characteristic peaks for N-H stretching of the hydrazide group, C=O stretching of the amide, and symmetric and asymmetric stretching of the nitro groups.
^1H NMR	Signals corresponding to the aromatic protons and the protons of the hydrazide group. The chemical shifts are influenced by the electron-withdrawing nitro groups.
^{13}C NMR	Resonances for the aromatic carbons, the carbonyl carbon, and any aliphatic carbons if present in a derivative.
Mass Spectrometry	The molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Experimental Protocols

Synthesis of 3,5-Dinitrobenzohydrazide

The synthesis of **3,5-Dinitrobenzohydrazide** is typically achieved through a two-step process starting from 3,5-dinitrobenzoic acid.

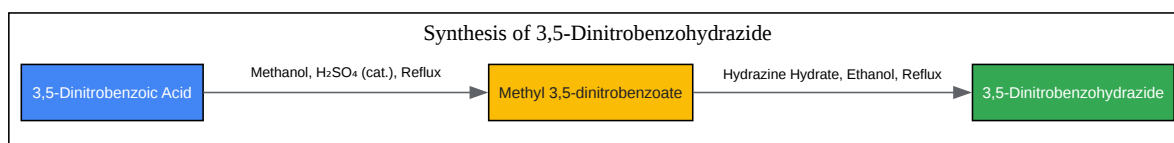
Step 1: Synthesis of Methyl 3,5-dinitrobenzoate

- Reaction: 3,5-dinitrobenzoic acid is esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid.
- Procedure:
 - In a round-bottomed flask equipped with a mechanical stirrer and condenser, combine 3,5-dinitrobenzoic acid (1 equivalent), methanol (excess, ~12 equivalents), and concentrated sulfuric acid (~0.4 equivalents).^[6]
 - Heat the mixture at reflux with stirring for approximately 26 hours.^[6]

- Allow the mixture to cool to room temperature, during which the product will precipitate.[6]
- Isolate the solid product by filtration or centrifugation.[6]
- Wash the collected solid with cold methanol to remove unreacted starting material and catalyst.[6]
- Air dry the product to obtain methyl 3,5-dinitrobenzoate.[6]

Step 2: Synthesis of **3,5-Dinitrobenzohydrazide**

- Reaction: Methyl 3,5-dinitrobenzoate is reacted with hydrazine hydrate to form the corresponding hydrazide.
- Procedure:
 - Dissolve methyl 3,5-dinitrobenzoate in a suitable solvent such as ethanol.
 - Add hydrazine hydrate (a slight excess) to the solution.
 - Reflux the reaction mixture for several hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
 - Collect the crystalline **3,5-Dinitrobenzohydrazide** by filtration, wash with a small amount of cold ethanol, and dry under vacuum.



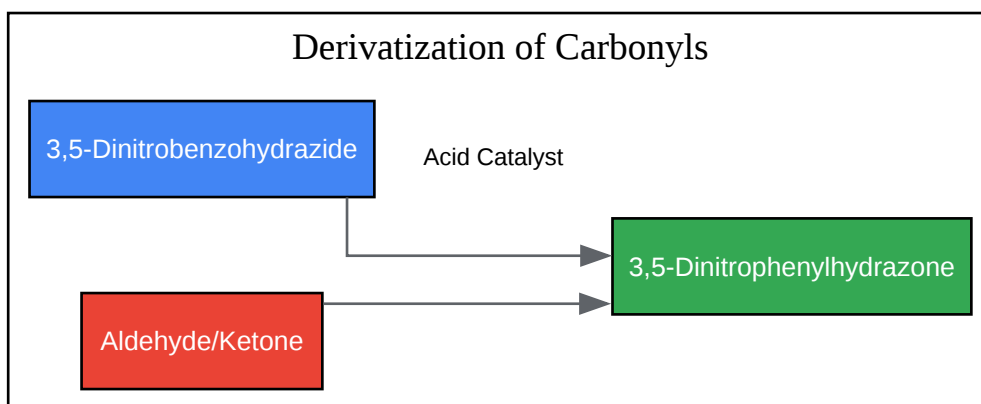
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Synthetic pathway for **3,5-Dinitrobenzohydrazide**.

Derivatization of Aldehydes and Ketones

3,5-Dinitrobenzohydrazide reacts with the carbonyl group of aldehydes and ketones to form stable, crystalline 3,5-dinitrophenylhydrazones. These derivatives have sharp melting points, which can be used for identification purposes. The reaction is analogous to the well-established use of 2,4-dinitrophenylhydrazine (DNPH).

- Reaction: The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon, followed by dehydration to form the hydrazone.
- General Procedure:
 - Dissolve a small amount of the unknown aldehyde or ketone in a suitable solvent (e.g., ethanol).
 - Prepare a saturated solution of **3,5-Dinitrobenzohydrazide** in a solvent like ethanol, often with a catalytic amount of acid (e.g., sulfuric acid or phosphoric acid).
 - Mix the two solutions and allow the reaction to proceed at room temperature or with gentle warming.
 - The resulting 3,5-dinitrophenylhydrazone derivative will precipitate out of the solution.
 - Collect the crystals by filtration, wash with a small amount of cold solvent, and recrystallize to obtain a pure sample for melting point determination.
 - The purified derivative can also be analyzed by techniques such as HPLC-UV, as the dinitrophenylhydrazone moiety is a strong chromophore.^{[7][8]}



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General workflow for carbonyl derivatization.

Biological Activity and Signaling Pathway

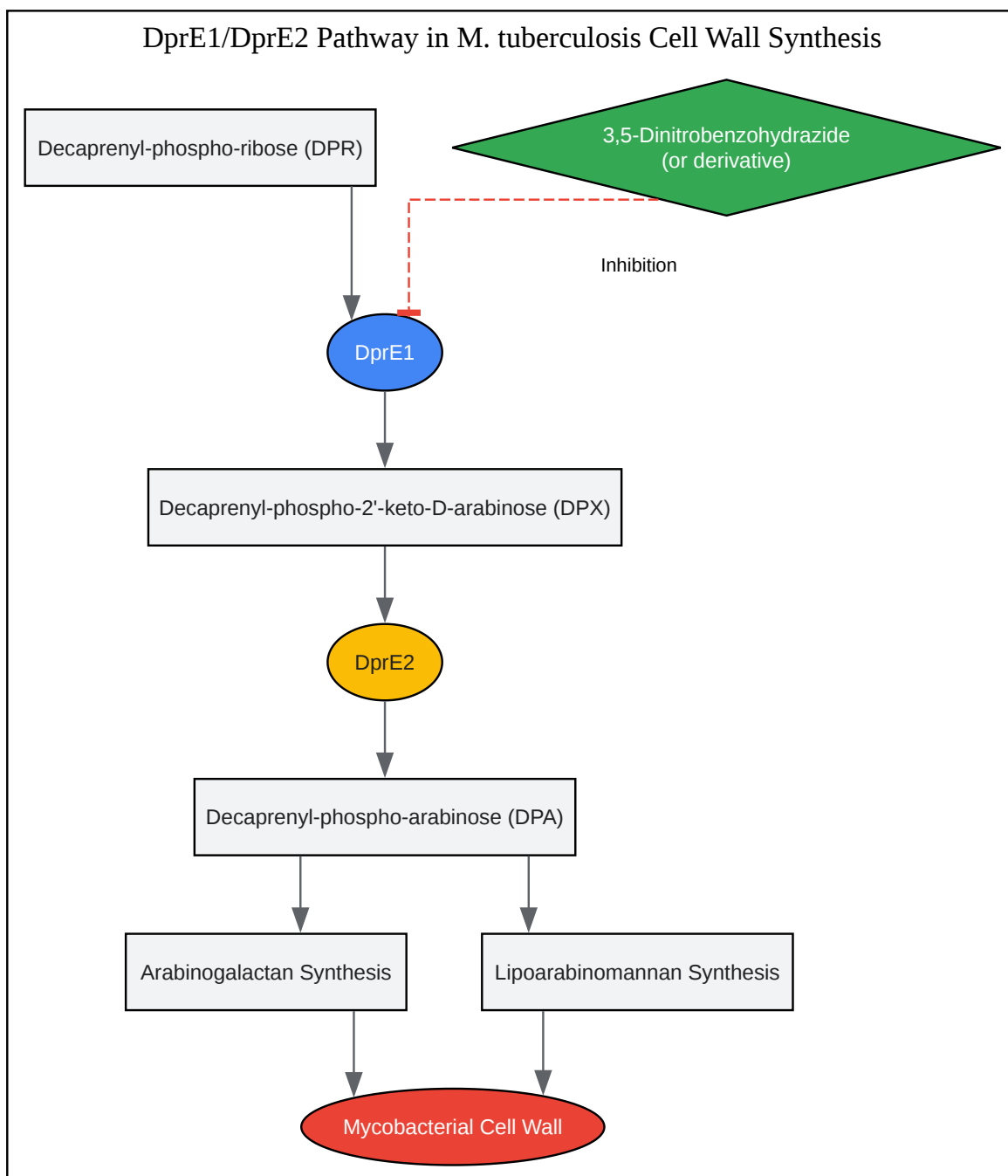
Recent studies have identified **3,5-Dinitrobenzohydrazide** and its derivatives as promising antitubercular agents.[3] The proposed mechanism of action involves the inhibition of a key enzyme in the cell wall biosynthesis of *Mycobacterium tuberculosis*.

Antitubercular Activity

Derivatives of 3,5-dinitrobenzamide, which are structurally very similar to **3,5-Dinitrobenzohydrazide**, have been shown to inhibit the enzyme decaprenylphosphoryl- β -D-ribofuranose 2'-oxidase (DprE1).[1] This enzyme is a critical component of the DprE1-DprE2 complex, which is essential for the synthesis of the mycobacterial cell wall.[9][10]

The DprE1-DprE2 complex catalyzes the epimerization of decaprenyl-phospho-ribose (DPR) to decaprenyl-phospho-arabinose (DPA).[9][10] DPA is the sole donor of arabinose for the biosynthesis of arabinogalactan and lipoarabinomannan, two essential components of the mycobacterial cell wall.[11][12] Inhibition of DprE1 blocks the production of DPA, leading to the disruption of cell wall synthesis and ultimately bacterial death.[3][11]

The proposed mechanism of inhibition by nitroaromatic compounds like 3,5-dinitrobenzamide derivatives involves the reduction of a nitro group to a nitroso intermediate by the reduced flavin cofactor of DprE1.[12] This reactive intermediate then forms a covalent adduct with a cysteine residue in the active site of DprE1, leading to irreversible inhibition.[3]



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Inhibition of the DprE1/DprE2 pathway by **3,5-Dinitrobenzohydrazide** derivatives.

Safety and Handling

3,5-Dinitrobenzohydrazide is classified as a skin sensitizer and may cause an allergic skin reaction.[2] Appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

3,5-Dinitrobenzohydrazide is a versatile chemical compound with established utility in analytical chemistry and significant potential in medicinal chemistry. Its ability to efficiently derivatize carbonyl compounds makes it a valuable tool for qualitative and quantitative analysis. The discovery of its antitubercular activity through the inhibition of the essential DprE1 enzyme opens new avenues for the development of urgently needed drugs to combat tuberculosis. This technical guide provides a solid foundation for researchers and scientists working with or exploring the applications of this important molecule.

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- To cite this document: BenchChem. [3,5-Dinitrobenzohydrazide: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b182385#3-5-dinitrobenzohydrazide-chemical-properties]

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